molecular formula C18H20BrN B12598447 1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine CAS No. 912339-50-5

1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine

Cat. No.: B12598447
CAS No.: 912339-50-5
M. Wt: 330.3 g/mol
InChI Key: JUERPLXKJXRZLU-GOSISDBHSA-N
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Description

1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine is an organic compound with a complex structure that includes a pyrrolidine ring, a bromophenyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine typically involves the reaction of 4-bromobenzaldehyde with phenylethylamine to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired compound. The reaction conditions often include solvents like ethanol or methanol and may require refluxing to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

912339-50-5

Molecular Formula

C18H20BrN

Molecular Weight

330.3 g/mol

IUPAC Name

1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine

InChI

InChI=1S/C18H20BrN/c19-17-10-8-15(9-11-17)14-18(20-12-4-5-13-20)16-6-2-1-3-7-16/h1-3,6-11,18H,4-5,12-14H2/t18-/m1/s1

InChI Key

JUERPLXKJXRZLU-GOSISDBHSA-N

Isomeric SMILES

C1CCN(C1)[C@H](CC2=CC=C(C=C2)Br)C3=CC=CC=C3

Canonical SMILES

C1CCN(C1)C(CC2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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